molecular formula C8H15NO2 B7935010 ethyl (E)-4-(dimethylamino)but-2-enoate CAS No. 1086268-91-8

ethyl (E)-4-(dimethylamino)but-2-enoate

Cat. No.: B7935010
CAS No.: 1086268-91-8
M. Wt: 157.21 g/mol
InChI Key: NQGDOVGPZYTTCH-AATRIKPKSA-N
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Description

ethyl (E)-4-(dimethylamino)but-2-enoate is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of a dimethylamino group attached to a but-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl (E)-4-(dimethylamino)but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with dimethylamine. The reaction typically occurs under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve the required quality and yield .

Chemical Reactions Analysis

Types of Reactions: ethyl (E)-4-(dimethylamino)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

ethyl (E)-4-(dimethylamino)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (E)-4-(dimethylamino)but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity. Pathways involved may include enzymatic catalysis and receptor binding .

Comparison with Similar Compounds

  • Ethyl 4-dimethylaminobenzoate
  • 4-Dimethylaminobut-2-ynoic Acid Hydrochloride
  • Ethyl (2E)-4-(dimethylamino)but-2-enoate hydrochloride

Comparison: ethyl (E)-4-(dimethylamino)but-2-enoate is unique due to its specific structural features, such as the presence of both an ester and a dimethylamino group.

Properties

IUPAC Name

ethyl (E)-4-(dimethylamino)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-11-8(10)6-5-7-9(2)3/h5-6H,4,7H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGDOVGPZYTTCH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086268-91-8, 98552-51-3
Record name Ethyl (2E)-4-(dimethylamino)-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086268918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-(dimethylamino)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (2E)-4-(dimethylamino)-2-butenoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4GT5VCZ6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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